molecular formula C10H6BrI B8181574 1-Bromo-3-iodonaphthalene

1-Bromo-3-iodonaphthalene

Cat. No.: B8181574
M. Wt: 332.96 g/mol
InChI Key: OBIWCDQIVBSZHF-UHFFFAOYSA-N
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Description

1-Bromo-3-iodonaphthalene is an organic compound with the molecular formula C10H6BrI It is a derivative of naphthalene, where bromine and iodine atoms are substituted at the first and third positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-iodonaphthalene can be synthesized through a multi-step process involving the bromination and iodination of naphthalene. One common method involves the bromination of naphthalene to form 1-bromonaphthalene, followed by iodination using iodine and a suitable oxidizing agent such as silver(I) oxide. The reaction conditions typically involve:

    Bromination: Naphthalene is treated with bromine in the presence of a catalyst like iron(III) bromide at elevated temperatures.

    Iodination: 1-Bromonaphthalene is then reacted with iodine and silver(I) oxide in an organic solvent like chloroform or carbon tetrachloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-iodonaphthalene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine or iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille coupling, forming biaryl compounds.

    Oxidation and Reduction: The compound can undergo oxidation to form naphthoquinones or reduction to form dihydronaphthalenes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Cross-Coupling: Palladium or nickel catalysts in the presence of ligands and bases such as triphenylphosphine and potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Various substituted naphthalenes depending on the nucleophile used.

    Coupling Products: Biaryl compounds with diverse functional groups.

    Oxidation Products: Naphthoquinones.

    Reduction Products: Dihydronaphthalenes.

Scientific Research Applications

1-Bromo-3-iodonaphthalene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules and materials.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.

    Industry: It is utilized in the production of dyes, pigments, and organic electronic materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-iodonaphthalene in chemical reactions involves the reactivity of the bromine and iodine atoms. These halogens can undergo substitution or coupling reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

    1-Bromonaphthalene: Similar structure but lacks the iodine atom, making it less versatile in certain reactions.

    1-Iodonaphthalene: Contains iodine but lacks bromine, affecting its reactivity and applications.

    1-Bromo-4-iodonaphthalene: Another isomer with bromine and iodine at different positions, leading to different reactivity and applications.

Uniqueness: 1-Bromo-3-iodonaphthalene is unique due to the presence of both bromine and iodine atoms at specific positions on the naphthalene ring. This dual halogenation provides distinct reactivity patterns, making it a valuable intermediate in organic synthesis and various applications.

Properties

IUPAC Name

1-bromo-3-iodonaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrI/c11-10-6-8(12)5-7-3-1-2-4-9(7)10/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBIWCDQIVBSZHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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